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molecular formula C11H6N2O B1298732 1,8-Diazafluoren-9-one CAS No. 54078-29-4

1,8-Diazafluoren-9-one

Cat. No. B1298732
M. Wt: 182.18 g/mol
InChI Key: FOSUVSBKUIWVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05300642

Procedure details

To a solution of 200 ml of 10% sodium hydroxide was added 10 g (47 mmole) of 4,7-phenanthrolin-5,6-quinone. This was heated in a water bath at 70°-80° with magnetic stirring for 2 hours. Then the reaction was cooled in an ice bath and acidified with concentrated hydrochloric acid to pH 4-5, keeping the mixture below 20°. The precipitate of side product, 5,6-dihydroxy-4,7-phenanthroline was filtered off and the filtrate was extracted with 5×50 ml of chloroform. After drying with sodium sulfate, the solvent was evaporated, yielding 2.6 g of 1,8-diazafluoren-9-one, m.p. 233°-234.5°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[C:13]3[C:8](=[N:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:15])C(=O)[C:5]=2[N:4]=[CH:3][CH:2]=1.Cl>[OH-].[Na+]>[N:9]1[C:8]2[C:7](=[O:15])[C:5]3[C:14](=[CH:1][CH:2]=[CH:3][N:4]=3)[C:13]=2[CH:12]=[CH:11][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC=NC=2C(C(C3=NC=CC=C3C12)=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with magnetic stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This was heated in a water bath at 70°-80°
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the mixture below 20°
FILTRATION
Type
FILTRATION
Details
The precipitate of side product, 5,6-dihydroxy-4,7-phenanthroline was filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with 5×50 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=CC=2C3=CC=CN=C3C(C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 30.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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